3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a 3-methyl-2-butenyl group attached to a 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate moiety. It is often studied for its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxy-3-methoxybenzoic acid with 3-methyl-2-buten-1-ol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxy groups, often using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes such as tyrosinase, inhibiting its activity and thereby affecting melanin production.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxy-5-(3-methyl-2-butenyl)benzoic acid
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3-Methyl-2-butenyl 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a 3-methyl-2-butenyl group with a 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoate moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
144055-32-3 |
---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-methylbut-2-enyl (2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C17H20O4/c1-13(2)10-11-21-17(19)7-5-4-6-14-8-9-15(18)16(12-14)20-3/h4-10,12,18H,11H2,1-3H3/b6-4+,7-5+ |
InChI Key |
YTWZKVCMXGOQQQ-YDFGWWAZSA-N |
Isomeric SMILES |
CC(=CCOC(=O)/C=C/C=C/C1=CC(=C(C=C1)O)OC)C |
Canonical SMILES |
CC(=CCOC(=O)C=CC=CC1=CC(=C(C=C1)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.